c-MPL protein
Description
Properties
CAS No. |
143641-95-6 |
|---|---|
Molecular Formula |
C13H15NO |
Synonyms |
c-MPL protein |
Origin of Product |
United States |
Molecular Biology and Gene Expression of C Mpl Protein
MPL Gene Architecture and Transcriptional Regulation
The MPL gene, encoding the c-MPL protein, exhibits a specific genomic organization and is subject to intricate transcriptional control mechanisms.
Chromosomal Localization and Genomic Organization
In humans, the MPL gene is located on chromosome 1 at band 1p34.2 wikipedia.orgnih.gov. It consists of 12 exons that encode the 70 kDa thrombopoietin receptor protein nih.gov. The human MPL gene is found within the region 1p34–p35 semanticscholar.org. The mouse ortholog, Mpl, is located on mouse chromosome 4 wikipedia.orgjax.org. The genomic structures of human and mouse MPL genes show conserved splice sites and similar intron and exon sizes semanticscholar.org.
Transcriptional Control Elements and Cis-Regulatory Motifs
Transcriptional regulation of the MPL gene, particularly in megakaryocytic cells, involves key cis-regulatory elements and the binding of specific transcription factors. A 200 bp fragment of the MPL promoter is sufficient for high-level specific expression researchgate.netresearchgate.netashpublications.org. This region contains binding sites for transcription factors, including GATA-1 and members of the Ets family researchgate.netresearchgate.netashpublications.org.
GATA-1 binds with low affinity to a unique GATA motif located at position -70 in the MPL promoter researchgate.netashpublications.org. Disruption of this site results in only a modest decrease in expression levels in HEL cells researchgate.netashpublications.org. Ets proteins bind to two sites with low affinity researchgate.netashpublications.org. One Ets binding site is located at position -15, and its destruction reduces expression by 50% researchgate.netashpublications.org. Another crucial Ets binding site is located immediately downstream of the GATA motif; its inactivation reduces expression to 15% in HEL cells researchgate.netashpublications.org. GATA-1 and two Ets proteins, Ets-1 and Fli-1, can trans-activate the MPL promoter in heterologous cells, and their effects are additive researchgate.netashpublications.org. These GATA and Ets cis-acting sequences are important determinants of megakaryocytic-specific gene expression researchgate.netresearchgate.net.
Studies using a human megakaryoblastic cell line (CMK) have shown that TPO-induced activation of MPL promoter activity is modulated through a PKC-dependent pathway researchgate.net. Two Sp1 and two Ets motifs were found to be crucial for the activation of MPL promoter activity, rather than a GATA motif in these cells researchgate.net.
Alternative Splicing and Isoform Generation
The MPL gene undergoes alternative splicing, leading to the production of different isoforms. Two main isoforms, isoform 1 (full-length, Mpl-fl) and isoform 2 (truncated, Mpl-tr), are produced by alternative splicing uniprot.orguniprot.org. Isoform 1 and isoform 2 are typically coexpressed uniprot.org.
Other reported splicing isoforms include MPL-D, MPL-Tr, and MPL-K, generated by the inclusion or exclusion of exons 8, 9, and 10, or intron 10 retention mdpi.comnih.govresearchgate.net. MPL-K is devoid of the intracellular domain mdpi.com. MPL-D, which has an affected extracellular domain, shows increased affinity for TPO but low cell surface expression mdpi.com. New variants, Mpl-P2 and K2, produced by alternative splicing of exon 9 sequences, have also been detected; their predicted amino acid sequences would be deleted by 24 amino acids upstream of the WSXWS box nih.gov.
The RNA binding protein RBM15 can associate with Histone Deacetylase 3 and/or Histone Methyltransferase SetD1b and with MPL pre-mRNA to favor the MPL-Tr isoform mdpi.com.
This compound Expression Profile
The this compound exhibits a specific expression pattern, found in various tissues and localized to particular cellular compartments.
Tissue-Specific Expression
c-MPL is expressed at low levels in a large number of cells of hematopoietic origin uniprot.org. It is notably expressed in hematopoietic tissues, including CD34+ cells, pluripotent hematopoietic progenitor cells, hematopoietic stem cells (HSCs), megakaryocytic precursors, megakaryocytes, and platelets genecards.orgwikipedia.orgnih.govuniprot.orgresearchgate.netresearchgate.net.
Beyond hematopoietic tissues, c-MPL expression has been observed in other cell types, such as endothelial cells genecards.orgresearchgate.net, brain researchgate.netuniprot.org, osteoclasts, and osteoblasts researchgate.net. In the brain, both TPO and c-MPL are expressed, and TPO exhibits proapoptotic effects on neurons researchgate.net. Endothelial cells from diverse tissue origins, including brain microvascular endothelial cells and bone marrow endothelial cells, express MPL researchgate.net.
A summary of reported tissue expression is presented in the table below:
| Tissue/Cell Type | Expression Level/Observation | Source(s) |
| Hematopoietic origin cells | Low level expression in a large number of cells | uniprot.org |
| CD34+ cells | Expressed | researchgate.net |
| Pluripotent hematopoietic progenitors | Expressed | researchgate.net |
| Hematopoietic stem cells (HSCs) | Expressed; crucial for maintenance and self-renewal; highly expressed in quiescent murine LT-HSCs | genecards.orgresearchgate.netresearchgate.netbiorxiv.org |
| Megakaryocytic precursors | Expressed | researchgate.net |
| Megakaryocytes | Expressed; critical for differentiation and platelet formation | genecards.orgnih.govuniprot.orgresearchgate.netarkansasbluecross.com |
| Platelets | Expressed | genecards.orgnih.govuniprot.orgresearchgate.net |
| Endothelial cells | Expressed (various tissue origins, including brain microvascular and bone marrow) | genecards.orgresearchgate.net |
| Brain | Expressed (neuronal cells, vascular endothelium) | researchgate.netuniprot.org |
| Osteoclasts | Expressed | researchgate.net |
| Osteoblasts | Expressed | researchgate.net |
Cellular Localization and Subcellular Compartmentation
The this compound is a single-pass type I membrane protein genecards.orguniprot.org. Its primary cellular localization is the cell membrane, including the plasma membrane and cell surface, where it functions as a receptor for thrombopoietin genecards.orguniprot.orgglycosmos.org.
Research indicates that MPL traffics to the cell surface through both conventional and unconventional routes researchgate.net. While the conventional pathway involves the ER and Golgi apparatus, studies suggest that immature, core-glycosylated MPL can reach the plasma membrane via an autophagy-based secretory pathway, bypassing the conventional ER-to-Golgi route researchgate.net. The Golgi apparatus is also involved in the full glycosylation of MPL researchgate.net.
Subcellular localization has also been reported in neuronal cell bodies and the nuclear membrane uniprot.orguniprot.orgglycosmos.org. The interaction with JAK2 and TYK2 has been shown to increase MPL localization to the cell membrane uniprot.orguniprot.org.
A summary of reported cellular and subcellular localization is presented in the table below:
| Cellular/Subcellular Location | Description/Context | Source(s) |
| Cell membrane | Primary location, single-pass type I membrane protein | genecards.orguniprot.orguniprot.orgglycosmos.org |
| Plasma membrane | Part of the cell membrane localization | uniprot.orguniprot.orgglycosmos.org |
| Cell surface | Outermost side of the cell membrane, where it binds ligand | genecards.orguniprot.orguniprot.orgglycosmos.org |
| Golgi apparatus | Involved in full glycosylation and trafficking; part of the conventional secretory pathway and potentially unconventional routes | genecards.orguniprot.orguniprot.orgglycosmos.orgresearchgate.net |
| Neuronal cell body | Reported localization in neuronal cells | uniprot.orguniprot.orgglycosmos.org |
| Nuclear membrane | Reported localization | uniprot.orguniprot.orgglycosmos.org |
Developmental Expression Patterns
The expression of the this compound (also known as TPO-R or CD110) is dynamically regulated throughout development, playing a crucial role in hematopoiesis and exhibiting expression in other tissues as well. In the context of hematopoietic development, c-MPL expression is observed in primitive and definitive hematopoietic stem and progenitor cells (HSPCs) across various developmental stages and tissue sources, including fetal liver (FL), umbilical cord blood (UCB), and adult bone marrow (ABM) nih.govjst.go.jp.
Detailed research findings indicate that c-MPL receptor expression is highest on the most primitive subset of CD34+ HSCs/progenitor cells (PCs) and progressively decreases as these cells differentiate through later stages, regardless of whether the source is fetal, neonatal, or adult nih.gov. The intensity of c-MPL expression can serve as a marker to define primitive stages of human CD34+ HSCs/PCs from these different tissue sources nih.gov. Studies using RT-PCR have detected c-mpl mRNA transcripts in human placenta, bone marrow, fetal liver, fetal peripheral blood, umbilical cord blood, and adult peripheral blood, as well as in murine immature hematopoietic precursor cells nih.gov.
During murine embryonic development, Mpl expression has been detected as early as embryonic day 6.5 (E6.5) in the yolk sac and at E7.5 in blood islands, which are sites of primitive hematopoiesis nih.gov. At E9.5, expression is found in blood vessels of the yolk sac and the embryo proper nih.gov. High levels of expression are observed in the fetal liver at E10.5 onwards, persisting throughout development nih.govnih.govresearchgate.netbiologists.com. Mpl expression is also found in clusters of hematopoietic cells emerging from the ventral wall of the aorta within the Aorta-Gonad-Mesonephros (AGM) region starting around E10.5, representing the first intraembryonic HSCs nih.govresearchgate.netbiologists.com. Notably, no significant Mpl signal was detected in the endothelial floor of the aorta in this region researchgate.net. Functional studies using Mpl-/- mice have demonstrated a delayed production of HSCs in the AGM region and a decrease in hematopoietic progenitor and HSC potential in the fetal liver, highlighting the dual role of Mpl in the generation and expansion of HSCs during the establishment of definitive hematopoiesis nih.govbiologists.com.
Beyond the hematopoietic system, c-MPL expression has also been investigated in the developing central nervous system. In the murine brain, Mpl protein is generally not detectable at very early stages (E12 and E15) nih.govresearchgate.netresearchgate.net. Robust Mpl expression appears from E18 onwards in various brain areas, including the cerebral cortex, olfactory bulb, thalamus, hypothalamus, medulla, pons, and grey matter of the spinal cord nih.govresearchgate.net. Significant developmental changes in expression patterns are observed; for instance, in the subventricular zone of the cerebral cortex, Mpl expression occurs only during late gestation, while in the hippocampus, it is first detectable at postnatal day 4 (P4) nih.govresearchgate.net. In the white matter of the cerebellum, Mpl expression is restricted to the perinatal period, but in the adult cerebellum, it is detectable in Purkinje cells nih.govresearchgate.net.
The following table summarizes key findings regarding c-MPL expression during development:
| Developmental Stage | Tissue/Location | Expression Pattern | Key Findings | Source(s) |
| E6.5 (Mouse) | Yolk Sac | Detected | Compatible with function in earliest stages of embryonic hematopoiesis. | nih.gov |
| E7.5 (Mouse) | Blood Islands (Yolk Sac & embryo) | Detected | Expression in sites of primitive hematopoiesis. | nih.gov |
| E9.5 (Mouse) | Blood Vessels (Yolk Sac & embryo) | Detected | Expression in the developing vasculature. | nih.gov |
| E10.5 onwards (Mouse) | Fetal Liver | High levels, persists throughout development | Crucial for amplification and self-renewal/survival of HSCs; decrease in HP and HSC potential in Mpl-/- mice. nih.govbiologists.com | nih.govnih.govresearchgate.netbiologists.com |
| E10.5 onwards (Mouse) | AGM Region (HSC clusters) | Detected in emerging HSC clusters, not endothelial floor of aorta | Involved in the generation of the first intraembryonic HSCs; delayed production in Mpl-/- mice. nih.govbiologists.com | nih.govresearchgate.netbiologists.com |
| E12-E15 (Mouse) | Central Nervous System (various areas) | Generally not detectable at protein level | Indicates developmental regulation of expression in the brain. | nih.govresearchgate.netresearchgate.net |
| E18 onwards (Mouse) | Central Nervous System (various areas) | Robust expression appears and is maintained in adulthood, with regional variations. | Expression in cerebral cortex, olfactory bulb, thalamus, hypothalamus, medulla, pons, spinal cord grey matter. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| Late Gestation (Mouse) | Cerebral Cortex (Subventricular Zone) | Expression occurs | Developmentally regulated expression in specific brain regions. | nih.gov |
| P4 onwards (Mouse) | Hippocampus | Expression detectable | Onset of expression in this brain region later in development. | nih.govresearchgate.net |
| Perinatal Period (Mouse) | Cerebellum (White Matter) | Expression restricted to this period | Transient expression pattern in cerebellar white matter. | nih.govresearchgate.net |
| Adult (Mouse) | Cerebellum (Purkinje cells) | Expression detectable | Expression shifts from white matter to Purkinje cells during development. | researchgate.net |
| Fetus (Human) | Liver | Predominantly detected transcripts | Similar organ distribution to adults. | nih.gov |
| Fetus (Human) | Various organs | Transcripts detected | Widespread, but predominantly in the liver. | nih.gov |
| Fetal, Neonatal, Adult | CD34+ HSCs/PCs | Highest on primitive subsets, decreases with differentiation | Intensity serves as a marker for primitive hematopoietic cells. | nih.govjst.go.jp |
Structural Biology and Receptor Conformation of C Mpl Protein
c-MPL Protein Domains and Functional Motifs
The structural organization of the this compound is fundamental to its function, with each domain possessing unique motifs that contribute to ligand binding, receptor dimerization, and the initiation of intracellular signaling cascades.
Extracellular Cytokine Receptor Homology (CRH) Domains (e.g., D1, D2, WSXWS motifs)
The extracellular domain of c-MPL is responsible for binding to its ligand, TPO. This domain is composed of two cytokine receptor homology (CRH) modules, CRM1 and CRM2. ashpublications.org CRM1 is formed by domains D1 and D2, while CRM2 consists of domains D3 and D4. ashpublications.org Each of these "cytokine receptor domains" is encoded by a set of four exons. nih.gov
The membrane-distal CRM (CRM1) has been shown to be critical for ligand binding and also acts as a negative regulator of receptor activity. nih.gov Deletion of this domain leads to constitutive cell growth in the absence of TPO and a loss of TPO binding. nih.gov The TPO-binding site is located at the interface of the D1 and D2 domains. nih.gov
A conserved feature within the second CRH module is the WSXWS motif. ashpublications.orguniprot.org This motif is essential for the proper folding and structural stability of the receptor, which in turn is necessary for its efficient transport to the cell surface and for ligand binding. uniprot.org
| Domain/Motif | Location | Function |
| D1 Domain | Extracellular, CRM1 | Part of the TPO binding site. nih.gov |
| D2 Domain | Extracellular, CRM1 | Part of the TPO binding site. nih.gov |
| WSXWS Motif | Extracellular, CRM2 | Crucial for proper protein folding, stability, and cell-surface expression. ashpublications.orguniprot.org |
Transmembrane Domain
The transmembrane domain of c-MPL is a single alpha-helical segment that anchors the receptor in the cell membrane. nih.gov This domain is encoded by a single exon. nih.gov While its primary role is to connect the extracellular and intracellular domains, it is not merely a passive linker. The transmembrane domain plays a crucial role in receptor dimerization and activation. nih.govnih.gov Mutations within this domain, such as those at positions S505 and W515, can lead to cytokine-independent dimerization and constitutive activation of the receptor. nih.gov Computational modeling suggests that mutations in the transmembrane region can induce conformational changes, including alterations in tilt and rotation, which can impact the conformation of the adjacent intracellular domain and lead to unwanted activation. nih.gov
Intracellular Cytoplasmic Domain (e.g., Membrane-Proximal Box1, Box2 Motifs, C-terminal region)
The intracellular domain of c-MPL lacks intrinsic kinase activity but is essential for initiating downstream signaling pathways. nih.govnih.gov This domain is encoded by two exons and contains several critical motifs, including the membrane-proximal Box1 and Box2 motifs, and a C-terminal region containing tyrosine residues that serve as docking sites for signaling proteins. nih.govnih.gov
Box1 and Box2 Motifs: These conserved motifs are located in the membrane-proximal region of the cytoplasmic domain and are crucial for all aspects of receptor function. nih.gov
Box1 , a proline-rich motif, is essential for the interaction with and activation of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that is constitutively associated with c-MPL. ashpublications.orguniprot.orgnih.gov Mutation of the Box1 motif abrogates the proliferative response to TPO. pnas.org
Box2 is a less defined region with a higher content of serine and glutamic acid residues. nih.gov It is also required for JAK activation and cellular proliferation. nih.gov Deletion of either Box1 or Box2 abolishes the transforming potential of the receptor. nih.gov
C-terminal Region: The C-terminal region of the cytoplasmic domain contains multiple tyrosine residues that become phosphorylated upon receptor activation. nih.gov These phosphotyrosine residues serve as docking sites for various SH2 domain-containing signaling proteins, such as STAT3, STAT5, and Shc. nih.govpnas.org For instance, truncation of the final 20 amino acids of the c-MPL receptor has been shown to abrogate Shc phosphorylation. nih.gov The distal half of the intracellular domain has been implicated in mediating megakaryocyte maturation. nih.gov
| Motif/Region | Location | Function |
| Box1 | Intracellular, Membrane-proximal | Essential for JAK2 interaction and activation, and for cellular proliferation. ashpublications.orguniprot.orgpnas.org |
| Box2 | Intracellular, Membrane-proximal | Required for JAK activation and cellular proliferation. nih.gov |
| C-terminal Region | Intracellular | Contains tyrosine residues that, upon phosphorylation, act as docking sites for signaling proteins like STATs and Shc. nih.govpnas.org |
Ligand-Induced Structural Changes and Receptor Dimerization
The activation of c-MPL is a dynamic process initiated by the binding of its ligand, TPO, which induces conformational changes in the receptor, leading to its dimerization and the subsequent activation of intracellular signaling pathways.
Thrombopoietin (TPO) Binding Specificity and Affinity
TPO binds specifically and with high affinity to the extracellular domain of c-MPL. nih.gov The TPO molecule has a four-helix bundle structure and presents two distinct binding sites for c-MPL: a high-affinity site (site 1) with a dissociation constant (Kd) in the nanomolar range, and a lower-affinity site (site 2) with a Kd in the micromolar range. nih.gov This leads to the formation of an active signaling complex consisting of one TPO molecule bound to two c-MPL molecules. nih.gov Studies using radiolabeled TPO have demonstrated a single class of high-affinity binding sites on platelets, with a Kd of approximately 163 pM and about 56 binding sites per platelet. nih.gov Another study reported an approximate affinity of 560 pM with 220 receptors per platelet. nih.gov
Ligand-Dependent Receptor Homodimerization and Oligomerization
The binding of TPO to c-MPL is the primary trigger for receptor homodimerization. nih.govnih.govnih.gov The prevailing model suggests a two-step assembly mechanism. nih.gov Initially, a single TPO molecule binds to one c-MPL receptor via its high-affinity site. This binary complex then recruits a second c-MPL molecule through the lower-affinity binding site on TPO, leading to the formation of a stable, active homodimer. nih.gov This dimerization brings the intracellular domains of the two receptor molecules into close proximity, allowing the associated JAK2 molecules to trans-phosphorylate and activate each other, thereby initiating the downstream signaling cascade. ashpublications.orgnih.gov While it has been suggested that c-MPL may exist as pre-formed dimers in the plasma membrane, the ligand-induced conformational change is still considered essential for activation. nih.gov The process of ligand-induced Mpl activation involves receptor homodimerization, and mutated forms of the receptor that can dimerize in a ligand-independent manner can lead to constitutive activation and tumorigenicity. nih.govnih.gov
Conformational Dynamics and Receptor Activation Mechanism
The activation of the this compound, also known as the thrombopoietin receptor (TPO-R), is a dynamic process initiated by the binding of its primary ligand, thrombopoietin (TPO). scbt.com c-MPL is a member of the type I cytokine receptor family and exists on the cell surface. scbt.comnih.gov While it was previously believed that TPO binding induces the dimerization of receptor monomers, it is now widely accepted that c-MPL exists as a pre-formed, inactive dimer in the plasma membrane. nih.gov
The binding of a single TPO molecule to two c-MPL receptors induces a significant conformational change in this pre-formed dimer. nih.govnih.gov This rearrangement reorients the transmembrane and intracellular domains of the receptor. This structural shift is critical because the intracellular domain of c-MPL lacks intrinsic kinase activity and relies on the associated Janus kinase 2 (JAK2) proteins. nih.govnih.gov The conformational change brings the JAK2 proteins, which are bound to the conserved Box 1 and Box 2 motifs of the c-MPL intracellular domain, into close proximity. nih.govnih.gov
This proximity facilitates the trans-phosphorylation and subsequent activation of the JAK2 kinases. wikipedia.orgfrontiersin.org Once activated, JAK2 phosphorylates specific tyrosine residues located within the cytoplasmic tail of the c-MPL receptor. nih.govfrontiersin.org These newly phosphorylated tyrosine sites function as docking stations for a variety of downstream signaling molecules, thereby initiating multiple intracellular signaling cascades, such as the JAK-STAT and MAPK pathways, that regulate cell proliferation, differentiation, and survival. scbt.comnih.govwikipedia.org This entire process, from ligand binding to downstream signaling, is a tightly regulated mechanism essential for hematopoiesis. nih.gov
Post-Translational Modifications and Their Regulatory Impact
Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and degradation of the this compound. These modifications, including phosphorylation and ubiquitination, provide a sophisticated layer of control over TPO-mediated signal transduction.
Tyrosine Phosphorylation Sites and Their Functional Roles
Upon TPO-induced activation of JAK2, several tyrosine residues in the cytoplasmic domain of c-MPL become phosphorylated. ashpublications.org These phosphotyrosine sites serve as specific recognition and binding motifs for SH2 (Src Homology 2) and other phosphotyrosine-binding domain-containing proteins, which propagate the signal downstream. The functional roles of several key tyrosine residues have been extensively studied.
Y591 (Human/Mouse): In response to TPO, Y591 is phosphorylated. nih.govnih.gov This site acts as a docking point for negative regulatory proteins, including Src homology region 2 domain-containing phosphatase-1 (SHP-1) and Spleen tyrosine kinase (SYK). nih.govnih.gov The recruitment of these molecules helps to attenuate the signaling cascade, suggesting Y591 plays a crucial role in a negative feedback loop to control the intensity and duration of TPO signaling. nih.gov
Y599 (Murine): Studies in murine models have highlighted the critical importance of Y599 for proper hematopoietic function. Mutation of this residue leads to thrombocytopenia (low platelet counts), impaired megakaryopoiesis, and reduced hematopoietic stem cell (HSC) numbers and function. latrobe.edu.au This indicates that Y599 is a primary positive signaling residue required for TPO-mediated biological responses. latrobe.edu.au
Y565 (Murine): In contrast to Y599, murine Y565 appears to be involved in the negative regulation of TPO signaling. latrobe.edu.au Mutation of Y565 results in increased megakaryopoiesis, demonstrating its role in dampening the receptor's response to TPO. latrobe.edu.au
Y625 and Y630 (Human/Mouse): Both Y625 and Y630 are phosphorylated following TPO stimulation. nih.gov Y625, in particular, is essential for TPO-mediated proliferation. nih.gov Its phosphorylation creates binding sites for multiple downstream effectors, including STAT3, SHC, and the p85 subunit of PI3K, thereby activating critical pathways like the MAPK and PI3K signaling cascades. nih.gov
| Tyrosine Site | Species Context | Functional Role | Key Interacting Proteins | Effect of Mutation |
|---|---|---|---|---|
| Y565 | Murine | Negative regulation of TPO signaling | Not specified | Excess megakaryopoiesis |
| Y591 | Human/Mouse | Negative regulation, docking site | SHP-1, SYK, BTK | Increased and prolonged ERK1/2 activation |
| Y599 | Murine | Positive signaling for hematopoiesis | Not specified | Thrombocytopenia, deficient megakaryopoiesis, low HSC function |
| Y625 | Human/Mouse | Positive signaling, essential for proliferation | STAT3, SHC, GAB1/2, SHIP1 | Severely impaired signaling and cell growth |
| Y630 | Human/Mouse | Positive signaling | Not specified | Not specified |
Serine/Threonine Phosphorylation
In addition to tyrosine phosphorylation, c-MPL also undergoes phosphorylation on serine and threonine residues. nih.gov Research has shown that serine residues within the c-MPL cytoplasmic domain are constitutively phosphorylated, and this phosphorylation level increases upon exposure to TPO. nih.gov While the mutation of individual phosphoserine sites has minimal impact, the simultaneous substitution of all identified phosphoserine residues with alanine significantly diminishes the receptor's capacity to support TPO-induced cell growth by over 50%. nih.gov Furthermore, a specific serine residue at cytoplasmic position 18, while not detectably phosphorylated itself, is critically important for receptor function. nih.gov Mutating this Serine-18 to an alanine nearly abolishes TPO-induced proliferation and disrupts the crucial co-precipitation of JAK2 with the c-MPL receptor. nih.gov
Ubiquitination
Ubiquitination is a post-translational modification that involves the covalent attachment of ubiquitin, a small regulatory protein, to lysine (B10760008) residues of a target protein. nih.gov This process is a key negative regulatory mechanism for c-MPL signaling. Following TPO stimulation, c-MPL is rapidly ubiquitinated, which targets the receptor for degradation by both the proteasomal and lysosomal pathways. nih.govnih.govresearchgate.netashpublications.org
Ubiquitination Sites (K553 and K573): Site-directed mutagenesis has identified two specific lysine residues in the intracellular domain of human c-MPL, Lysine 553 (K553) and Lysine 573 (K573), as the primary sites for ubiquitination. nih.govnih.govresearchgate.netashpublications.org While mutating either one of these lysines to arginine does not prevent ubiquitination, the simultaneous mutation of both K553 and K573 completely ablates TPO-stimulated ubiquitination of the receptor. nih.govresearchgate.netashpublications.org
Regulatory Impact: The prevention of ubiquitination by mutating both K553 and K573 leads to a significant reduction in receptor degradation. nih.govresearchgate.net This results in prolonged c-MPL phosphorylation and sustained downstream signaling, ultimately causing hyperproliferation of cells in response to TPO. nih.gov The E3 ubiquitin ligase responsible for mediating this process has been identified as c-Cbl. nih.govashpublications.org The attachment of Lysine 48-linked polyubiquitin chains, a specific type of ubiquitin linkage, is a canonical signal that targets proteins for degradation by the proteasome. thebiogrid.org
| Lysine Site | Location | Role in Ubiquitination | Functional Consequence of Mutation (K→R) |
|---|---|---|---|
| K553 | Intracellular Domain | Site of TPO-stimulated ubiquitination | Single mutation does not ablate ubiquitination |
| K573 | Intracellular Domain | Site of TPO-stimulated ubiquitination | Single mutation does not ablate ubiquitination |
| K553 + K573 | Intracellular Domain | Both sites are required for full ubiquitination | Ablates ubiquitination, reduces degradation, causes hyperproliferation |
Thrombopoietin C Mpl Signaling Cascades
Proximal Signaling Events
The initial events following TPO-induced c-MPL dimerization occur at the intracellular domain of the receptor and involve the activation of Janus kinases and subsequent phosphorylation of the receptor itself.
Upon ligand binding and receptor dimerization, the Janus kinase (JAK) family of tyrosine kinases, which are pre-associated with the cytoplasmic domain of c-MPL, are brought into close proximity, allowing for their trans-phosphorylation and activation. nih.gov Specifically, TPO binding to c-MPL leads to the rapid tyrosine phosphorylation and activation of JAK2 and Tyrosine Kinase 2 (TYK2). nih.govcore.ac.uk Studies have shown that JAK2 is an essential component for the initiation of TPO-mediated signaling, while TYK2 also becomes activated, though its role may be secondary to JAK2 in some contexts. nih.govsemanticscholar.orgresearchgate.net The activation of both JAK2 and TYK2 is a dose- and time-dependent process following TPO stimulation. nih.gov This activation is a critical first step, as these kinases then phosphorylate downstream targets, including the c-MPL receptor itself and STAT proteins. researchgate.net
| Activated Kinase | Role in c-MPL Signaling | Key Research Findings |
| JAK2 | Essential for initiating the signaling cascade upon TPO binding. semanticscholar.orgresearchgate.net | Rapidly undergoes tyrosine phosphorylation following TPO stimulation. nih.govcgu.edu.tw Its activation is critical for the subsequent phosphorylation of the c-MPL receptor and STAT proteins. researchgate.net |
| TYK2 | Activated alongside JAK2 in response to TPO. nih.govcore.ac.uk | Its activation is also dose- and time-dependent. While activated, it is not capable of initiating TPO-induced signaling in the absence of JAK2. nih.govsemanticscholar.org |
Once activated, JAK2 phosphorylates specific tyrosine residues within the intracellular domain of the c-MPL receptor. nih.govnih.gov These newly phosphorylated tyrosine residues serve as docking sites for various signaling molecules that contain Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains. nih.gov This recruitment of downstream effector proteins is a pivotal step in propagating the signal intracellularly. For instance, specific tyrosine residues, such as Y591, Y625, and Y630 in human c-MPL, have been identified as key phosphorylation sites. nih.govnih.gov Phosphorylation of Y591 creates a binding site for SH2-domain containing proteins like SHP-1 and SYK. nih.gov The adaptor protein Shc is another critical molecule that binds to phosphorylated tyrosine residues on c-MPL, and its phosphorylation is a key event in linking the receptor to the Ras-MAPK pathway. cgu.edu.twembopress.org The recruitment of these various signaling molecules to the activated receptor complex initiates the activation of multiple downstream pathways. nih.gov
| Phosphorylated Tyrosine Residue (Human c-MPL) | Recruited SH2/PTB Domain Proteins | Downstream Pathway Implication |
| Y591 | SHP-1, SYK nih.gov | Negative regulation of TPO-mediated signaling. nih.gov |
| Y599 (murine) | Shc embopress.org | Activation of the Ras-MAPK pathway and cellular differentiation. embopress.org |
| Y625 | STATs (indirectly) | Contributes to overall receptor phosphorylation and signaling. nih.gov |
| Y630 | STATs (indirectly) | Contributes to overall receptor phosphorylation and signaling. nih.gov |
Downstream Intracellular Signaling Pathways
The recruitment of signaling proteins to the phosphorylated c-MPL receptor triggers the activation of several key intracellular signaling pathways that ultimately control the cellular response to TPO.
The JAK-STAT pathway is a primary signaling cascade activated by TPO. scbt.com Activated JAK2 phosphorylates members of the Signal Transducers and Activators of Transcription (STAT) family of proteins. ashpublications.org Specifically, TPO stimulation leads to the tyrosine phosphorylation of STAT1, STAT3, and STAT5 (both STAT5a and STAT5b). nih.govnih.gov Upon phosphorylation, STAT proteins form homodimers or heterodimers (e.g., STAT1/STAT3 and STAT5a/STAT5b), translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival. researchgate.netnih.govnih.gov The activation kinetics of different STAT proteins can vary, with STAT5 complexes forming rapidly, followed by STAT3 and STAT1. nih.gov This differential activation may contribute to the specificity of the cellular response.
| STAT Protein | Dimerization | Role in TPO Signaling |
| STAT1 | Forms homodimers and STAT1/STAT3 heterodimers. nih.gov | Involved in transcriptional regulation following TPO stimulation. nih.gov |
| STAT3 | Forms homodimers and STAT1/STAT3 heterodimers. nih.gov | Activated by JAK2 and plays a role in gene expression. core.ac.ukresearchgate.net |
| STAT5 | Forms STAT5a and STAT5b homodimers and STAT5a/STAT5b heterodimers. nih.gov | Rapidly activated and crucial for TPO-mediated cellular responses. nih.govnih.gov |
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade activated downstream of c-MPL. researchgate.netnih.gov This pathway is essential for promoting cell survival and proliferation. nih.gov Following TPO stimulation, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). researchgate.net This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by other kinases. researchgate.net Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression. nih.govnih.gov The PI3K/Akt pathway is particularly important for the anti-apoptotic function of TPO in hematopoietic cells. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated by TPO-c-MPL signaling and is involved in cell proliferation and differentiation. nih.govashpublications.org The activation of this pathway is initiated by the phosphorylation of the adaptor protein Shc, which recruits the GRB2-SOS complex to the receptor. embopress.orgresearchgate.net This complex then activates the small GTPase Ras. nih.govwikipedia.org Activated Ras initiates a kinase cascade by recruiting and activating Raf (a MAPKKK). nih.govwikipedia.org Raf then phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK1 and ERK2 (also known as p44/p42 MAPK). ashpublications.orgnih.gov Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, thereby controlling gene expression related to cell cycle progression and differentiation. ashpublications.orgnih.gov The duration and intensity of ERK activation can influence whether the cellular response is proliferation or differentiation. nih.gov
| Component | Role in the MAPK/ERK Pathway |
| SHC | Adaptor protein that binds to phosphorylated c-MPL and becomes phosphorylated. cgu.edu.twembopress.org |
| Ras | Small GTPase that is activated by the GRB2-SOS complex and initiates the kinase cascade. nih.gov |
| Raf | MAPKKK that is activated by Ras and phosphorylates MEK. nih.gov |
| MEK | MAPKK that is activated by Raf and phosphorylates ERK. ashpublications.orgnih.gov |
| ERK (MAPK) | The final kinase in the cascade that translocates to the nucleus to regulate transcription factors. ashpublications.org |
Biological Roles of C Mpl Protein
Hematopoietic System Regulation
The c-MPL protein is a master regulator within the hematopoietic system, orchestrating the development and maintenance of various blood cell lineages. Its signaling is essential for the production of platelets and the preservation of the hematopoietic stem cell pool.
Megakaryopoiesis and Platelet Production
The quintessential role of the this compound is its regulation of megakaryopoiesis—the process of megakaryocyte development—and subsequent platelet production. nih.govpatsnap.com Thrombopoietin is the principal cytokine that governs platelet production, and it exerts its effects by binding to c-MPL on the surface of megakaryocytes and their precursors. nih.gov This binding event triggers the proliferation and differentiation of megakaryocyte progenitors, leading to the formation of mature, platelet-producing megakaryocytes. patsnap.comhaematologica.org
The TPO/c-MPL signaling pathway is the primary driver of megakaryocyte differentiation. haematologica.org Activation of c-MPL by TPO leads to the phosphorylation of downstream signaling molecules, including JAK2, which in turn activates transcription factors like STAT3 and STAT5. nih.govimrpress.com This signaling cascade promotes the survival, proliferation, and maturation of megakaryocytes. imrpress.com In vitro studies have demonstrated that TPO supports the growth of colony-forming unit-megakaryocyte (CFU-Meg) in a dose-dependent manner and uniquely generates a high number of megakaryocytes with increased ploidy (≥64N), a hallmark of mature megakaryocytes. nih.gov The absence or dysfunction of c-MPL leads to severe thrombocytopenia, a condition characterized by a low platelet count. nih.gov
| Finding | Description | References |
|---|---|---|
| Primary Regulator | TPO and its receptor c-MPL are the primary physiological regulators of platelet production. | nih.govnih.gov |
| Progenitor Cell Stimulation | TPO/c-MPL signaling stimulates the proliferation and differentiation of megakaryocyte progenitor cells. | patsnap.comresearchgate.net |
| Signal Transduction | Activation of c-MPL initiates downstream signaling pathways including JAK2/STAT5, MAPK/ERK, and PI3K/AKT. | nih.govresearchgate.net |
| Ploidy Increase | TPO stimulation via c-MPL leads to an increase in megakaryocyte ploidy, a critical step in their maturation. | nih.gov |
| Clinical Relevance | Mutations in the MPL gene leading to a non-functioning thrombopoietin receptor cause congenital amegakaryocytic thrombocytopenia (CAMT). | nih.govmedlineplus.gov |
Hematopoietic Stem Cell (HSC) Maintenance, Self-Renewal, and Expansion
Beyond its role in platelet production, c-MPL is critical for the maintenance and self-renewal of hematopoietic stem cells (HSCs), the foundational cells from which all blood cells arise. nih.govnih.gov A significant portion of both murine and human HSCs express the c-MPL receptor. nih.govresearchgate.net The TPO/c-MPL signaling pathway is essential for maintaining the quiescence of HSCs, a state that protects them from premature exhaustion and preserves their long-term repopulation potential. jci.org
Studies have shown that mice lacking either TPO or c-MPL exhibit a reduction in the number of HSCs. jci.orgnih.gov In competitive repopulation assays, a standard method for assessing HSC function, c-mpl-deficient mice have a significantly reduced number of functional HSCs compared to wild-type mice. nih.gov This indicates a nonredundant role for c-MPL in the survival and/or proliferation of HSCs. nih.gov Furthermore, the TPO/c-MPL pathway has been identified as a major regulatory axis controlling HSC self-renewal and quiescence. jci.org
| Function | Role of c-MPL | References |
|---|---|---|
| Maintenance | TPO and c-MPL are essential for the maintenance of HSCs. | medlineplus.govnih.gov |
| Self-Renewal | The TPO/c-MPL pathway is a key regulator of HSC self-renewal. | jci.orgnih.gov |
| Expansion | Signaling through c-MPL supports the survival and proliferation of HSCs. | ashpublications.org |
| Quiescence | TPO signaling through c-MPL is important for maintaining HSCs in a quiescent state. | jci.org |
Myeloid and Lymphoid Lineage Development and Homeostasis
The influence of c-MPL extends to the broader development of myeloid and lymphoid lineages. Animals deficient in c-mpl show decreased numbers of not only megakaryocytic progenitors but also granulocytic and erythroid progenitor cells. nih.gov This suggests that c-MPL signaling plays a role in the early stages of hematopoiesis, influencing the output of multiple lineages.
While common myeloid progenitors (CMPs) give rise to all myeloid cells and common lymphoid progenitors (CLPs) differentiate into all lymphocyte types, the upstream signals influencing these fate decisions are complex. nih.gov The cytokine TPO, acting through c-MPL, has been shown to potentiate the effects of other cytokines like FLT3 ligand, which is crucial for the development of multipotent progenitors, lymphoid progenitors, and myeloid cells. nih.gov This indicates that c-MPL signaling can indirectly influence the development and homeostasis of various immune cells, including monocytes, neutrophils, and lymphocytes. nih.gov
Non-Hematopoietic Roles
The expression and function of the this compound are not confined to the hematopoietic system. Emerging research has identified roles for c-MPL in the central nervous system and in the process of angiogenesis.
Central Nervous System Function and Neuronal Processes
Recent studies have demonstrated the expression of both TPO and its receptor, c-MPL, in the neurons of the human central nervous system (CNS). nih.govnih.gov Specifically, this compound expression has been detected in neurons of the human cerebral hemispheres, hippocampus, cerebellum, brain stem, and spinal cord. nih.gov This suggests a potential role for TPO/c-MPL signaling in neuronal function.
Research indicates that TPO can have a neuroprotective effect. nih.govaging-us.com In experimental models of hypoxic-ischemic brain injury, treatment with TPO was found to reduce brain damage and improve sensorimotor functions. nih.govresearchgate.net Furthermore, TPO was shown to promote the proliferation of a neural stem cell line and exert anti-apoptotic effects on neurons. nih.gov These findings point towards a previously unrecognized role for the c-MPL receptor in the maintenance and protection of neuronal cells.
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process. wikipedia.org The c-MPL receptor has been identified on the surface of endothelial cells, the cells that line blood vessels. ahajournals.orgnih.gov Its ligand, TPO, has been shown to possess angiogenic properties. nih.govuniba.it
In vitro studies have demonstrated that TPO can stimulate the migration of endothelial cells, a key step in angiogenesis. ahajournals.orgnih.gov Furthermore, TPO has been shown to induce a dose-dependent angiogenic response in in vivo models. nih.gov The pro-angiogenic effects of TPO appear to be mediated, at least in part, by the synthesis of platelet-activating factor (PAF). ahajournals.org These findings suggest that the TPO/c-MPL signaling axis can contribute to the modulation of angiogenesis, a process vital in both normal physiology and in pathological conditions. nih.gov
Immune Responses
The this compound, also known as the thrombopoietin receptor (TPO-R), plays a multifaceted role in the immune system, extending beyond its primary function in megakaryopoiesis and platelet formation. wikipedia.org Its influence is rooted in its expression on hematopoietic stem cells (HSCs), the common precursors to all immune cells, and through its direct and indirect interactions with various components of the innate and adaptive immune systems. nih.govnih.gov
Foundational Role in Hematopoiesis and Immune Cell Origin
The c-MPL receptor is critically expressed on the surface of HSCs and progenitor cells. nih.gov The interaction between its ligand, thrombopoietin (TPO), and c-MPL is essential for the maintenance, self-renewal, and proliferation of HSCs. pnas.org This fundamental role ensures a continuous supply of progenitor cells that differentiate into all hematopoietic lineages, including myeloid and lymphoid cells, which are the cornerstones of the immune system. nih.govnih.gov
Studies in mice lacking a functional c-mpl gene (mpl-/-) have demonstrated a significant reduction in the number of HSCs and progenitor cells for granulocytic, erythroid, and megakaryocytic lineages. nih.govnih.gov This highlights the receptor's indispensable function in the early stages of hematopoiesis, which directly impacts the availability of mature immune cells. nih.gov Furthermore, c-MPL-positive HSCs have been shown to be capable of significant T-lineage reconstitution, underscoring their role in replenishing adaptive immune cells. nih.govresearchgate.net
Table 1: Effects of c-MPL Deficiency on Hematopoietic Cells
| Cell Type | Effect of c-MPL Deficiency | Reference |
|---|---|---|
| Hematopoietic Stem Cells (HSCs) | Reduced numbers and compromised self-renewal | nih.gov |
| Megakaryocyte Progenitors | Markedly deficient | nih.gov |
| Granulocytic Progenitors | Decreased numbers | nih.gov |
| Erythroid Progenitors | Decreased numbers | nih.gov |
Modulation of T-Cell Function
While not typically expressed on mature lymphoid cells, the introduction of c-MPL into T-cells via genetic engineering has revealed its capacity to significantly modulate T-cell immune responses. nih.govashpublications.org Activation of c-MPL signaling in these engineered T-cells acts as a potent co-stimulatory and cytokine signal, enhancing their anti-tumor capabilities. nih.gov
Research has shown that c-MPL activation in T-cell receptor (TCR)-transgenic T-cells leads to a cascade of enhanced functions. These include increased T-cell expansion and persistence, greater cytokine production, and the preservation of a central memory T-cell phenotype. nih.govashpublications.org Mechanistically, c-MPL signaling improves the formation of effective immune synapses and enables T-cells to perform sequential tumor cell killing. nih.govashpublications.org This immune stimulation is mediated, at least in part, through the type 1 interferon pathway. nih.govashpublications.org
Table 2: Enhancement of T-Cell Function by c-MPL Activation
| Enhanced Function | Observed Effect | Reference |
|---|---|---|
| Anti-tumor Activity | Significantly improved in vitro and in vivo | nih.gov |
| Cell Expansion & Proliferation | Increased T-cell numbers and persistence | nih.govashpublications.org |
| Cytokine Production | Enhanced secretion of immune-stimulating cytokines | nih.gov |
| Immune Synapse Formation | More efficient synapse formation with target cells | nih.gov |
| Sequential Killing | Enabled T-cells to kill multiple tumor cells sequentially | ashpublications.org |
| Memory Phenotype | Preservation of a central memory phenotype | ashpublications.org |
Role in Autoimmune Responses
The this compound is also implicated in the pathophysiology of autoimmune disorders, most notably Immune Thrombocytopenia (ITP). ITP is an autoimmune condition characterized by the immune-mediated destruction of platelets. betterhealth.vic.gov.auclevelandclinic.org The immune dysregulation in ITP involves both accelerated platelet destruction and impaired platelet production. nih.gov
A key aspect of this is the development of autoantibodies. In a subset of ITP patients, autoantibodies that specifically target the c-MPL receptor have been identified. nih.gov The presence of these anti-c-Mpl antibodies is associated with lower megakaryocyte and platelet counts and a reduced response to treatment with recombinant human TPO (rhTPO). nih.gov These antibodies can suppress thrombopoiesis by interfering with the normal function of the TPO/c-MPL signaling axis. nih.gov
Furthermore, agonists that activate the TPO receptor have been shown to have immunomodulatory effects beyond simply stimulating platelet production. Studies suggest these agents can increase the proportion and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are often deficient or impaired in ITP patients. nih.gov Tregs play a crucial role in maintaining self-tolerance and preventing autoimmune disease by suppressing effector T cells. wikipedia.orgnih.gov By promoting the function of these immunosuppressive cells, TPO receptor agonists may help to restore immune balance in ITP. nih.gov
Table 3: Prevalence and Impact of Anti-c-MPL Autoantibodies in ITP
| Finding | Details | Reference |
|---|---|---|
| Prevalence | Detected in 54 out of 187 ITP patients (28.9%) in one study. | nih.gov |
| Clinical Correlation | Associated with higher serum TPO levels, but lower megakaryocyte and platelet counts. | nih.gov |
| Functional Impact | In vitro, IgG from anti-c-Mpl positive patients led to lower megakaryopoiesis and platelet generation. | nih.gov |
| Treatment Response | Patients with anti-c-Mpl antibodies were less responsive to rhTPO treatment. | nih.gov |
Interaction with Cytokine Signaling
The signaling pathways activated by c-MPL share common elements with other cytokine receptors involved in immune regulation, primarily the JAK/STAT pathway. researchgate.netiu.edu Upon TPO binding, c-MPL activates JAK2, which in turn phosphorylates and activates STAT3 and STAT5 transcription factors, leading to the expression of genes involved in cell proliferation and differentiation. iu.edu
The c-MPL pathway can also interact with other cytokine signals. For instance, TPO has been shown to act synergistically with cytokines like interleukin-3 (IL-3), interleukin-6 (IL-6), and stem cell factor (SCF) to enhance the growth and differentiation of hematopoietic cells. nih.govlu.se Conversely, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) can abrogate the clonal growth of progenitor cells induced by TPO, indicating a complex interplay between c-MPL signaling and the broader cytokine network during an immune response. lu.se
Regulation of C Mpl Protein Activity and Signaling
Negative Feedback Mechanisms
To prevent uncontrolled cell growth and maintain physiological balance, c-MPL signaling is subject to several negative feedback mechanisms. These include the action of protein phosphatases, the induction of suppressor proteins, and the controlled internalization and degradation of the receptor itself.
The Suppressors of Cytokine Signaling (SOCS) family of proteins are key negative feedback inhibitors of the JAK/STAT pathway, which is a primary signaling cascade downstream of c-MPL. nih.gov Upon TPO stimulation, the expression of SOCS proteins is induced. These proteins then act in several ways to attenuate the signal. They can directly bind to and inhibit the kinase activity of JAKs, compete with STATs for docking sites on the phosphorylated receptor, or target the receptor-JAK complex for proteasomal degradation. This induction of SOCS proteins provides a direct and potent mechanism to terminate TPO-induced signaling. nih.gov
The most direct way to terminate c-MPL signaling is by removing the receptor from the cell surface. This is accomplished through a multi-step process of internalization and subsequent degradation.
Adaptor Protein 2 (AP2) Interaction: Following TPO stimulation, c-MPL undergoes rapid, clathrin-dependent endocytosis. nih.gov This process is mediated by the Adaptor Protein 2 (AP2) complex, which recognizes and binds to specific tyrosine-based motifs (YXXΦ) within the c-MPL cytoplasmic domain. nih.govnih.gov Specifically, the Y78RRL motif has been identified as essential for the interaction with AP2 and subsequent receptor internalization. nih.gov Mutation of this site significantly reduces internalization and leads to enhanced and prolonged signaling in response to TPO. nih.gov
Ubiquitin-Proteasome Pathway and C-Cbl E3 ligase activity: Once internalized, the fate of the c-MPL receptor is determined by further post-translational modifications, primarily ubiquitination. The E3 ubiquitin ligase c-Cbl plays a pivotal role in this process. nih.govashpublications.orgnih.gov Upon TPO stimulation, c-Cbl is activated and mediates the ubiquitination of c-MPL on its two intracellular lysine (B10760008) residues, K553 and K573. nih.govashpublications.orgnih.gov This ubiquitination serves as a signal for the receptor's degradation.
c-MPL is degraded by both the lysosomal and proteasomal pathways. nih.govresearchgate.netresearchgate.net Inhibition of both pathways has been shown to prevent receptor degradation. nih.govresearchgate.net The ubiquitination by c-Cbl is a critical step that directs the receptor to these degradative fates, effectively terminating its signaling capacity and preventing hyperproliferation. nih.govashpublications.orgnih.gov Studies have shown that mutating the intracellular lysine residues of c-MPL significantly reduces its ubiquitination and degradation, leading to hyperproliferative responses to TPO. nih.govashpublications.orgnih.gov
| Regulatory Component | Mechanism of Action | Key Interacting Molecules |
| Adaptor Protein 2 (AP2) | Mediates clathrin-dependent endocytosis of c-MPL. | Y78RRL motif in c-MPL cytoplasmic domain. nih.gov |
| c-Cbl E3 Ligase | Mediates ubiquitination of c-MPL, targeting it for degradation. nih.govashpublications.orgnih.gov | K553 and K573 lysine residues in c-MPL intracellular domain. nih.govashpublications.orgnih.gov |
| Ubiquitin-Proteasome Pathway | Degrades ubiquitinated c-MPL. nih.govresearchgate.netresearchgate.net | Ubiquitinated c-MPL. |
| Lysosomal Pathway | Degrades c-MPL. nih.govresearchgate.netresearchgate.net | Internalized c-MPL. |
Endogenous and Exogenous Modulators of c-MPL Activity
Beyond the canonical ligand TPO, the activity of c-MPL can be influenced by other naturally occurring proteins as well as synthetic molecules designed to either mimic or modulate receptor function.
hNUDC (human Nuclear Distribution C protein): Identified as a putative binding partner for c-MPL, hNUDC has been shown to interact with the extracellular domain of the receptor. nih.govnih.gov This interaction can induce megakaryocyte-like differentiation in cell lines, suggesting that hNUDC may function as an alternative or supplementary ligand to TPO, thereby modulating c-MPL activity and subsequent hematopoietic differentiation. nih.gov The secretion of hNUDC itself appears to be dependent on its interaction with c-MPL, suggesting a complex regulatory relationship. plos.org
CALR (Calreticulin): Mutations in the CALR gene are frequently observed in myeloproliferative neoplasms. nih.govashpublications.org Mutant CALR proteins bind to the extracellular domain of c-MPL, leading to its constitutive, ligand-independent activation. nih.govashpublications.org This pathogenic interaction requires the lectin-dependent function of mutant CALR and specific tyrosine residues within the intracellular domain of c-MPL to activate downstream signaling pathways like JAK-STAT. nih.gov Wild-type CALR, an endoplasmic reticulum chaperone protein, is also involved in the proper folding and cell surface expression of c-MPL, highlighting its dual role in both normal and pathological c-MPL function. ashpublications.org
| Endogenous Modulator | Mechanism of Action | Effect on c-MPL |
| hNUDC | Binds to the extracellular domain of c-MPL. nih.govnih.gov | Induces megakaryocytic differentiation. nih.gov |
| Mutant CALR | Binds to the extracellular domain of c-MPL. nih.govashpublications.org | Causes constitutive, ligand-independent activation. nih.govashpublications.org |
| Wild-type CALR | Acts as a chaperone for c-MPL folding and trafficking. ashpublications.org | Facilitates proper cell surface expression. ashpublications.org |
A variety of synthetic molecules, including small molecule activators and peptide mimetics, have been developed to modulate c-MPL activity. scbt.com These compounds typically bind to the extracellular domain of the receptor, inducing conformational changes that mimic the effects of the natural ligand, TPO. scbt.com
Stabilization of Active Conformation: Small molecule activators and peptide mimetics function by binding to c-MPL and inducing or stabilizing its dimeric, active conformation. scbt.comoup.com This dimerization is a prerequisite for the trans-phosphorylation and activation of the associated JAK kinases, which in turn initiates the downstream signaling cascades. wikipedia.orgnih.gov For example, some activators work by stabilizing the active conformation of the receptor, which promotes the recruitment and activation of downstream signaling molecules like those in the JAK-STAT pathway. scbt.com
Selective Pathway Activation: The precise way in which these exogenous activators engage with the receptor can vary. scbt.com This can lead to the selective activation of certain signaling pathways over others, a phenomenon known as biased agonism. scbt.com Depending on the specific conformational change induced by a particular small molecule or peptide mimetic, the balance of signaling through pathways such as JAK/STAT, PI3K/AKT, and MAPK/ERK can be altered. This offers the potential for developing therapeutics that can fine-tune the cellular response to c-MPL activation, for instance, promoting platelet production without excessive proliferation of other cell lineages. scbt.comresearchgate.net Molecular modeling studies of peptide mimetics have indicated that hydrophobic interactions are a key driving force for their binding to the c-MPL receptor. nih.gov
Genetic and Acquired Alterations of C Mpl Protein
MPL Gene Mutations and Polymorphisms
Mutations and polymorphisms in the MPL gene can result in either a loss or gain of function of the c-MPL protein, leading to distinct clinical phenotypes researchgate.nethaematologica.org.
Loss-of-Function Mutations and Their Molecular Consequences (e.g., in Congenital Amegakaryocytic Thrombocytopenia (CAMT I/II))
Loss-of-function mutations in the MPL gene are the underlying cause of Congenital Amegakaryocytic Thrombocytopenia (CAMT), a rare autosomal recessive bone marrow failure syndrome haematologica.orgthd.org.trnih.gov. CAMT is characterized by severe isolated thrombocytopenia and a paucity of bone marrow megakaryocytes at birth, often progressing to pancytopenia and aplastic anemia later in childhood haematologica.orgthd.org.trnih.gov. These mutations lead to a defective thrombopoietin receptor, impairing the response of platelets and hematopoietic progenitor cells to TPO, despite elevated serum TPO levels haematologica.orgnih.gov.
MPL mutations in CAMT can be classified into two types based on their predicted impact on receptor function thd.org.tr. Type I mutations are predicted to result in a complete loss of TPO receptor function, often due to frameshift or nonsense mutations leading to a prematurely terminated protein that lacks essential intracellular signaling domains thd.org.trnih.govpnas.org. These mutations are associated with more severe thrombocytopenia and earlier onset of pancytopenia haematologica.orgthd.org.tr. For example, mutations like Q186X and 1499delT result in truncated proteins lacking crucial domains for signal transduction pnas.org.
Type II mutations are typically missense mutations that result in a receptor with some residual function haematologica.orgthd.org.trnih.gov. These mutations may be associated with transient increases in platelet counts during the first year of life and a later onset or absence of pancytopenia haematologica.orgthd.org.tr. The severity of the functional defect in c-MPL has been reported to correlate with the age of onset of aplasia in CAMT patients haematologica.org. Studies have identified various MPL mutated alleles in CAMT families, underscoring the genetic heterogeneity of the disorder haematologica.org. Impaired MPL cell-surface expression is a mechanism observed in CAMT due to MPL mutations nih.gov.
Gain-of-Function/Activating Mutations and Their Molecular Consequences (e.g., W515L/K, S505N, K39N, P106L, Y591D, A519T, L510P, A506T, T487A, Y252H, S204P, S204F, IVS 11/12, IVS 10/11)
Gain-of-function, or activating, mutations in the MPL gene are frequently found in various hematological malignancies, particularly Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and primary myelofibrosis (PMF) researchgate.netnih.govnih.govmdpi.comresearchgate.net. These mutations lead to the constitutive activation of the c-MPL receptor and its downstream signaling pathways, even in the absence of thrombopoietin binding researchgate.netnih.gov.
The most commonly reported activating MPL mutations involve the W515 residue on exon 10, including W515L and W515K researchgate.netnih.govresearchgate.net. These mutations are present in approximately 3-5% of ET and PMF cases researchgate.net. MPL-W515L/K mutations can cause spontaneous signal transduction, including the JAK-STAT pathway researchgate.netnih.gov. They are associated with increased cell proliferation and have also been identified in patients with Refractory Anemia with Ring Sideroblasts associated with Marked Thrombocytosis (RARS-t) and Acute Myeloid Leukemia (AML), particularly the acute megakaryoblastic leukemia (AMKL) subtype researchgate.netnih.govresearchgate.net. Patients with MPL-W515L/K mutations may present with older age, lower hemoglobin levels, and higher platelet counts researchgate.net.
Besides W515 alterations, other activating MPL mutations have been identified. Mutations like S505N, K39N, and P106L have been associated with hereditary thrombocythemia (HT) researchgate.netnih.gov. The S505N mutation, for instance, was first detected in a family with HT and demonstrated constitutive activation of downstream signals in the absence of growth factor nih.gov. Other mutations, including Y591D, A519T, L510P, A506T, T487A, Y252H, S204P, S204F, IVS 11/12, and IVS 10/11, are also classified as gain-of-function mutations contributing to hematopoietic diseases researchgate.netresearchgate.net. These mutations alter normal regulatory mechanisms, leading to autonomous activation or signaling deficiencies researchgate.net.
Non-Coding Region Variants and Regulatory Potential
While much attention is given to coding region mutations, variants in the non-coding regions of the MPL gene also hold regulatory potential that can impact gene expression and hematopoiesis researchgate.netnih.govmdpi.comresearchgate.netmdpi.com. Studies analyzing non-synonymous single nucleotide polymorphisms (nsSNPs) within the MPL gene have identified variants in non-coding regions that display significant regulatory potential researchgate.netnih.govmdpi.comresearchgate.netmdpi.com. These non-coding SNPs can potentially affect gene expression and chromatin modification researchgate.net. For example, an analysis of SNPs in the 5' and 3' untranslated regions (UTRs) linked these variants to regulatory elements in the human genome mdpi.com. Identifying functional variants in these regions is crucial for understanding their implications in hematological disorders mdpi.com.
Molecular Mechanisms of Aberrant c-MPL Signaling in Disease Models
Aberrant c-MPL signaling, whether due to loss-of-function or gain-of-function mutations, involves distinct molecular mechanisms that contribute to the pathogenesis of hematological diseases researchgate.netresearchgate.net.
Autonomous Receptor Activation and Deregulated Signaling
Gain-of-function MPL mutations lead to autonomous receptor activation, meaning the receptor is constitutively active even without the binding of its ligand, thrombopoietin researchgate.netnih.gov. This ligand-independent activation is a key mechanism in the development of MPNs researchgate.netresearchgate.net. The mutations alter the normal regulatory mechanisms of the receptor, leading to deregulated signaling researchgate.net. For instance, mutations like W515L/K in the transmembrane-juxtamembrane junction of MPL result in downstream signaling activation similar to that mediated by JAK2V617F nih.gov. This autonomous activation promotes excessive proliferation of hematopoietic cells researchgate.netresearchgate.net.
In the context of myeloproliferative neoplasms, aberrant trafficking of MPL has also been linked to insufficient expression of wild-type JAK2, contributing to the pathogenesis researchgate.net. Mechanisms for impaired MPL cell-surface expression in MPNs can include MPL, CALR, or JAK2 mutations, increased MPL turnover, or impaired post-translational processing nih.gov. This impaired surface expression, coupled with increased plasma TPO, can enhance activated JAK2 signaling in hematopoietic progenitor cells nih.gov.
Impact on Downstream Signaling Deregulation (e.g., sustained JAK-STAT activation)
A major consequence of aberrant c-MPL signaling, particularly with activating mutations, is the deregulation and sustained activation of downstream signaling pathways, most notably the JAK-STAT pathway nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netaacrjournals.orgnih.gov. Upon ligand binding or constitutive activation due to mutations, the c-MPL receptor associates with intracellular tyrosine kinases, primarily JAK2, which then become activated researchgate.netviamedica.plnih.gov. Activated JAK2 phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and subsequent transcription of genes involved in cell proliferation, differentiation, and survival nih.govresearchgate.netviamedica.pl.
In MPNs, activating MPL mutations lead to constitutive activation of the JAK-STAT pathway nih.govresearchgate.netresearchgate.netaacrjournals.org. This sustained activation contributes to the excessive production of blood cells characteristic of these disorders researchgate.net. For example, the MPLW515L mutation in mouse models of PMF shows increased STAT3 activation aacrjournals.org. This aberrant activation of JAK-STAT signaling plays a pivotal role in the pathogenesis of MF mdpi.com. Beyond JAK-STAT, MPL activation can also initiate other downstream pathways, including PI3K/Akt/mTOR and Ras pathways nih.govresearchgate.net. Deregulation of these pathways, driven by aberrant MPL signaling, contributes to the altered proliferation and differentiation of hematopoietic stem and progenitor cells nih.govviamedica.pl.
Cooperative Effects with Other Oncogenic Drivers (e.g., JAK2 V617F, CALR mutations)
Myeloproliferative neoplasms are frequently characterized by somatic mutations in JAK2, CALR, or MPL genes, which collectively account for the majority of cases globalrph.com. These mutations typically lead to the constitutive activation of the JAK-STAT signaling pathway, promoting aberrant cell proliferation and differentiation globalrph.comhaematologica.orgnih.gov. While initially considered largely mutually exclusive, studies utilizing sensitive detection methods like next-generation sequencing (NGS) have revealed the co-occurrence of these driver mutations in a subset of MPN patients, albeit rarely for some combinations haematologica.orgwjgnet.comwaocp.org. The presence of co-mutations can influence disease presentation, clonal evolution, and potentially impact prognosis and treatment response.
Cooperation with JAK2 V617F
The JAK2 V617F mutation is the most common genetic alteration in MPNs, particularly prevalent in polycythemia vera (PV) and also found in essential thrombocythemia (ET) and primary myelofibrosis (PMF) globalrph.comhaematologica.org. MPL mutations, primarily affecting codon W515 (e.g., W515L, W515K), are found in a smaller percentage of ET and PMF patients who are typically negative for JAK2 V617F globalrph.comashpublications.org. Both JAK2 V617F and activating MPL mutations converge on the activation of the JAK-STAT signaling pathway, with MPL being critical for the development of JAK2 V617F-induced MPNs nih.govashpublications.org.
While co-occurrence of JAK2 V617F and MPL mutations is uncommon, reported cases suggest potential cooperative effects. Studies using single-cell DNA sequencing have demonstrated that JAK2 and MPL mutations can arise in different clones within the same patient, indicating a biclonal nature in some instances of co-mutation haematologica.org. In some cases of co-existing JAK2 V617F and MPL mutations, the JAK2 mutation may be present at a lower variant allele frequency (VAF) compared to the MPL mutation haematologica.orghaematologica.org. The clinical implications of this specific co-mutation profile are still being investigated, but some reports suggest it might occur during accelerated phases of the disease haematologica.org.
Research indicates that JAK2 V617F and thrombopoietin (Tpo) induce dimerization of the human Tpo receptor (hTpoR, encoded by MPL) in distinct dimeric conformations ashpublications.org. This suggests that while both mutations activate the receptor, they may do so through subtly different structural mechanisms. Modulation of hTpoR conformations has shown potential for specifically inhibiting JAK2 V617F-driven signaling without affecting Tpo-induced signaling, highlighting the complex interplay between these two proteins and their mutations ashpublications.org.
Cooperation with CALR Mutations
Mutations in the CALR gene, predominantly frameshift mutations in exon 9, are significant drivers in ET and PMF, particularly in patients without JAK2 or MPL mutations globalrph.comashpublications.orgsynnovis.co.uk. These CALR mutations result in a mutant protein with a novel C-terminus that interacts pathogenically with the this compound, leading to ligand-independent activation of the MPL-JAK/STAT signaling pathway nih.govashpublications.orgaacrjournals.org. This interaction is dependent on the mutant-specific C-terminus of CALR and the N-glycosylation sites on MPL ashpublications.org.
Although CALR and MPL mutations were initially thought to be mutually exclusive with JAK2 mutations, and also largely mutually exclusive with each other wjgnet.comsynnovis.co.uk, rare cases of co-occurring CALR and MPL mutations have been reported, primarily in PMF wjgnet.com. The co-mutation of CALR and MPL is considered very rare, with only a limited number of cases documented in the literature wjgnet.com. The mechanisms and clinical impact of this specific co-mutation are still under investigation due to its low frequency.
More commonly studied is the co-occurrence of JAK2 V617F and CALR mutations, although this is also infrequent waocp.orgnih.gov. Early reports suggested mutual exclusivity between JAK2, CALR, and MPL mutations waocp.org. However, subsequent studies have confirmed the existence of patients with both JAK2 V617F and CALR mutations waocp.orgnih.gov. In some cohorts of ET patients, co-existing JAK2 and CALR mutations have been observed, with the JAK2 V617F mutation often present at a low allele burden haematologica.orgnih.gov. The clinical features in patients with co-mutated JAK2 and CALR can vary, and the precise impact of this co-mutation on disease phenotype and prognosis requires further comprehensive studies nih.gov.
The interaction between mutant CALR and MPL is a key mechanism by which CALR mutations drive MPN pathogenesis, leading to constitutive activation of JAK/STAT signaling nih.govaacrjournals.org. This suggests a direct functional link between CALR and MPL in the context of MPN development when CALR is mutated.
Data on Co-mutation Prevalence
While co-mutations are less frequent than single driver mutations, their detection is increasing with the widespread use of sensitive NGS techniques wjgnet.com. The reported prevalence of co-mutations varies between studies and MPN subtypes.
| Co-mutation Combination | Reported Prevalence (approximate) | MPN Subtypes | Notes | Source |
| JAK2 V617F + MPL | Uncommon (e.g., <4% in ET) | ET, PMF | Often JAK2 VAF is low; may occur in accelerated disease phases. | haematologica.orghaematologica.org |
| CALR + MPL | Very Rare | PMF | Limited reported cases. | wjgnet.com |
| JAK2 V617F + CALR | Infrequent (e.g., 4.2% in ET) | ET, PMF | Often JAK2 VAF is low. | waocp.orgnih.gov |
Note: Prevalence data can vary significantly depending on the study cohort, detection methods used, and diagnostic criteria.
The presence of these co-mutations underscores the complexity of MPN pathogenesis, suggesting that interactions between different genetic alterations can influence the molecular and clinical characteristics of the disease. Further research is needed to fully elucidate the cooperative mechanisms and their clinical significance.
Advanced Research Methodologies and Experimental Models in C Mpl Studies
In Vitro Cellular Models
In vitro cellular models provide controlled environments to study c-MPL expression, signaling, and function at a mechanistic level. Various cell lines and primary cell cultures have been instrumental in these investigations.
Stable Cell Lines
Stable cell lines are widely used due to their ease of culture and genetic manipulation, allowing for consistent expression of c-MPL or its mutants.
Ba/F3 cells: This murine interleukin-3 (IL-3)-dependent pro-B cell line is frequently used to study cytokine receptor signaling, including that of c-MPL. Ba/F3 cells engineered to express c-MPL become responsive to TPO, making them valuable for analyzing downstream signaling pathways activated by c-MPL, such as JAK/STAT, MAPK/ERK, and PI3K/AKT. ashpublications.orgresearchgate.netpnas.org Studies using Ba/F3 cells expressing c-MPL mutants, such as those with tyrosine to phenylalanine substitutions, have helped map critical phosphorylation sites involved in signal transduction and proliferation. ashpublications.orgresearchgate.netnih.govpnas.org For instance, Ba/F3 cells expressing a c-MPL mutant with all five intracellular tyrosine residues mutated to phenylalanine (F-ALL) showed diminished JAK2 phosphorylation upon TPO stimulation compared to those expressing wild-type c-MPL, although they could still proliferate in response to higher TPO concentrations. ashpublications.org
32D cells: Another murine cytokine-dependent myeloid progenitor cell line, 32D, has been used to investigate c-MPL-induced proliferation and differentiation. nih.govplos.org 32D cells expressing c-MPL can undergo differentiation in response to TPO, providing a model to study the signaling pathways that govern this process. nih.gov Studies in 32D cells have shown that c-MPL activates STAT3 and STAT5 signaling pathways and can modulate apoptosis-related mediators in the context of aplastic anemia serum treatment. nih.gov Transduction of 32D cells with dominant-negative c-MPL constructs has been used to demonstrate the abrogation of TPO-mediated signaling. plos.org
COS and HEK293 cells: These widely used human embryonic kidney cell lines are often employed for transient or stable expression of recombinant proteins, including c-MPL, for biochemical and cell biology studies such as protein expression, localization, and interaction analysis. Transient transfection of HEK293 cells has been used to produce human TPO-containing medium for stimulating cell lines expressing c-MPL. nih.gov
CMK cells: This human megakaryoblastic cell line endogenously expresses c-MPL and is a relevant model for studying megakaryopoiesis and c-MPL regulation in a human context. researchgate.netnih.govresearchgate.net CMK cells have been used to analyze TPO binding to c-MPL and to investigate the regulatory elements involved in c-mpl gene expression. researchgate.netnih.gov Studies in CMK cells have shown that TPO increases c-mpl promoter activity, a process modulated by protein kinase C. researchgate.netresearchgate.net
SH-SY5Y cells: This human neuroblastoma cell line has been shown to express c-MPL. thermofisher.comthermofisher.comproteinatlas.org While primarily used in neuroscience research, the presence of c-MPL in these cells suggests potential roles for TPO/c-MPL signaling in neuronal contexts, although specific detailed research findings using SH-SY5Y cells solely focused on c-MPL function were less prominent in the search results compared to hematopoietic cell lines. Immunocytochemistry analysis has been performed to detect c-MPL in SH-SY5Y cells. thermofisher.comthermofisher.com
PC12 cells: This rat pheochromocytoma cell line is a model for neuronal differentiation. While c-MPL expression has been noted in neurons researchgate.netnih.gov, specific detailed studies utilizing PC12 cells to investigate c-MPL function were not extensively highlighted in the provided search results.
Primary Cell Culture Systems
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model to study c-MPL function in its native cellular environment.
Megakaryocytes: Primary megakaryocytes are essential for studying platelet production and the direct effects of TPO/c-MPL signaling on megakocyte differentiation and maturation. researchgate.netnih.govpnas.org Studies using primary human megakaryocytes have examined TPO binding characteristics to c-MPL. nih.gov
Hematopoietic Stem Cells (HSCs): HSCs are a critical target of TPO/c-MPL signaling, which is vital for their maintenance, quiescence, and self-renewal. pnas.orgnih.govpnas.orgresearchgate.netnih.govresearchgate.netnih.govashpublications.orgbiorxiv.orgibl-international.com Primary HSC cultures, often enriched from bone marrow or cord blood, are used to investigate the role of c-MPL in HSC proliferation, survival, and differentiation potential. nih.govpnas.orgresearchgate.netashpublications.org High surface expression of c-MPL is a hallmark feature of long-term repopulating HSCs (LT-HSCs) within the human CD34+ hematopoietic stem and progenitor cell population. ashpublications.orgbiorxiv.org Studies have utilized primary human CD34+ cells to demonstrate that targeting c-MPL can facilitate the separation of LT-HSCs from mature progenitors. ashpublications.orgbiorxiv.org
Endothelial Cells: c-MPL expression has been detected in endothelial cells from various tissues, including liver and umbilical cord vein. researchgate.netmdpi.comahajournals.orgnih.govsigmaaldrich.comgenecards.org Primary endothelial cell cultures, such as human umbilical cord vein endothelial cells (HUVECs) and mouse liver endothelial cells, are used to study the effects of TPO on angiogenesis, cell migration, and the activation of intracellular pathways in these cells. mdpi.comahajournals.orgnih.govsigmaaldrich.com Studies have shown that TPO can induce directional migration of HUVECs and stimulate the synthesis of platelet-activating factor (PAF) and interleukin-8 (IL-8) via c-MPL activation. ahajournals.org
Neurons: Recent research indicates that c-MPL is expressed in neurons in the central nervous system (CNS). researchgate.netnih.govresearchgate.netasm.org Primary neuronal cultures can be used to investigate the potential neuroprotective or pro-apoptotic roles of TPO/c-MPL signaling in the nervous system. nih.govasm.org Studies have demonstrated that TPO and c-MPL are expressed in human CNS neurons and that TPO can have antiapoptotic effects in neuronal models. nih.gov
Genetic Manipulation Techniques
Genetic manipulation techniques are indispensable tools for dissecting the specific roles of c-MPL in various biological processes by altering its expression or function.
Gene Knockout and Knock-in Models
Animal models, particularly mice, with targeted genetic modifications of the Mpl gene (the murine homolog of human MPL) have provided significant insights into the physiological functions of c-MPL in vivo.
Mpl-/- mice: Mice lacking the Mpl gene are severely thrombocytopenic and exhibit reduced numbers of megakaryocytes and their progenitors, highlighting the essential role of c-MPL in thrombopoiesis. pnas.orgnih.govfrontiersin.org These mice also show decreased numbers of hematopoietic stem cells (HSCs) and progenitor cells of other lineages, indicating a broader role for c-MPL in regulating early hematopoiesis. nih.govnih.govfrontiersin.org Mpl-/- mice serve as a model for congenital amegakaryocytic thrombocytopenia (CAMT), a human disorder caused by MPL mutations. frontiersin.orgbiorxiv.org
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a powerful technique used to create specific alterations in the c-MPL protein sequence, most commonly substituting amino acids, to investigate the functional importance of particular residues or domains.
Y->F point mutations: Tyrosine (Y) residues in the intracellular domain of cytokine receptors, including c-MPL, are crucial phosphorylation sites that serve as docking sites for signaling proteins containing SH2 or PTB domains. researchgate.netnih.govpnas.orgnih.gov Substituting tyrosine residues with phenylalanine (F), which cannot be phosphorylated, allows researchers to determine the role of phosphorylation at specific sites. Studies using Y->F mutations in c-MPL have identified key tyrosine residues involved in the activation of downstream signaling molecules like STAT proteins, Shc, and SHIP. researchgate.netnih.govpnas.orgnih.gov For instance, mutation of Y599 (murine numbering, corresponding to human Y625) has been shown to abolish Shc phosphorylation and impair differentiation. nih.govpnas.orgnih.gov Mutation of intracellular lysine (B10760008) residues (K) to arginine (R), such as K553 and K573, has been used to study the role of ubiquitination in c-MPL degradation and its impact on proliferation. nih.govnih.gov
Truncations: Creating truncated versions of c-MPL, where parts of the protein (often the cytoplasmic tail) are removed, helps to identify functional domains required for signaling and cellular responses. pnas.org Truncation studies have revealed that the cytoplasmic domain of c-MPL contains distinct regions coupled to different signaling pathways, such as the JAK-STAT pathway and Shc phosphorylation. pnas.orgpnas.org For example, truncation of the C-terminus can abrogate Shc phosphorylation and c-fos induction. pnas.orgpnas.org
Dominant-Negative Approaches
Dominant-negative constructs are designed to interfere with the function of the endogenous protein. A dominant-negative c-MPL (dnMpl) typically involves expressing a truncated or mutated form of the receptor that can still dimerize with wild-type c-MPL but is unable to transmit a signal, thereby blocking the function of the endogenous receptor. plos.orgpnas.org Expression of dnMpl has been used in cell lines, such as 32D cells, to inhibit TPO-mediated signaling and study the consequences of blocking c-MPL activation. plos.org These approaches are valuable for understanding the necessity of c-MPL signaling in specific cellular processes.
Retroviral Transduction and Gene Transfer
Retroviral transduction and gene transfer techniques are valuable tools in c-MPL research, enabling the introduction and expression of c-MPL cDNA or its mutants into various cell lines or primary hematopoietic cells. This approach allows for the study of the physiological roles of the receptor and the effects of specific mutations or overexpression. For instance, retroviral-mediated gene transfer has been used to identify activating mutations of MPL, such as a point mutation causing a Ser498 to Asn498 substitution in the transmembrane region, which abrogated factor-dependency in interleukin-3-dependent cell lines and led to tumorigenicity in mice expressing the mutated form of MPL nih.gov. Ectopic overexpression of c-mpl by retroviral-mediated gene transfer in mice reconstituted with transduced bone marrow cells suppressed megakaryopoiesis but enhanced erythropoiesis, suggesting that ectopically expressed MPL receptors competed for ligand in vivo nih.gov. This highlights the utility of retroviral gene transfer in exploring the biological roles of novel receptors and investigating the consequences of altered c-MPL expression or function in vivo nih.govnih.gov.
Molecular and Biochemical Assays
A range of molecular and biochemical assays are routinely employed to investigate this compound expression, phosphorylation status, interactions, and downstream signaling events.
Immunoprecipitation and Western Blotting for Protein Expression and Phosphorylation Status
Immunoprecipitation (IP) followed by Western blotting is a fundamental technique for assessing the expression levels and phosphorylation status of c-MPL and its associated signaling proteins. This method involves using specific antibodies to isolate c-MPL or phosphorylated proteins from cell lysates, followed by separation by SDS-PAGE and detection with antibodies against the target protein or phosphotyrosine/phosphoserine residues.
Studies have utilized immunoprecipitation with anti-c-MPL antibodies to assess the phosphorylation state of the receptor after TPO stimulation. Analysis via Western blot using an anti-phospho-tyrosine probe revealed a marked increase in wild-type (WT) receptor phosphorylation in response to TPO, while significantly decreased receptor phosphorylation was observed in mutants like Y625F nih.gov. Western blotting is also used to analyze the phosphorylation of downstream signaling molecules such as JAK2, STAT3, STAT5, ERK1/2, and AKT following c-MPL activation ashpublications.orgplos.org. For instance, activation of the TPO receptor rapidly induced tyrosine phosphorylation of JAK2 and TYK2 in hematopoietic cell lines, detectable by Western blotting with anti-phosphotyrosine antibodies after immunoprecipitation of the kinases nih.gov.
Western blot analysis is also used to determine the molecular weight of c-MPL, which can vary due to post-translational modifications like glycosylation. The mature cell surface c-MPL receptor displays a molecular weight of 85 kDa due to extensive glycosylation, compared to an 80-kDa form localized to the secretory pathway nih.gov.
Flow Cytometry for Surface Expression and Cellular Analysis
Flow cytometry is a powerful technique for analyzing c-MPL surface expression on various cell populations and for assessing cellular characteristics in c-MPL-related studies. This method allows for the quantitative measurement of receptor levels on individual cells using fluorescently labeled antibodies specific for c-MPL (CD110). thermofisher.compromab.commybiosource.comashpublications.org
Flow cytometric analysis has been used to demonstrate c-MPL expression on dendritic cells nih.gov. It is also employed to measure the levels of MPL protein on the surface of platelets and other hematopoietic cells ashpublications.orgbiorxiv.org. Studies investigating receptor internalization kinetics often use flow cytometry to monitor the decrease in surface c-MPL over time after TPO stimulation nih.gov. For example, flow cytometric analyses showed that c-MPL internalization in BaF3 cells was rapid after TPO stimulation, with a significant reduction in cell-surface expression within minutes nih.gov. Flow cytometry can also be used in conjunction with antibodies against other cell surface markers to identify specific cell populations and assess c-MPL expression within those subsets, such as analyzing CD5+/CD19+ CLL cells for c-MPL expression ashpublications.org.
Phosphoamino Acid Analysis and Phosphopeptide Mapping
Phosphoamino acid analysis and phosphopeptide mapping are detailed biochemical techniques used to identify the specific amino acid residues (serine, threonine, or tyrosine) that are phosphorylated in c-MPL and to map the locations of these phosphorylation sites within the protein sequence.
Phosphoamino acid analysis involves the hydrolysis of 32P-labeled protein samples, followed by separation of the resulting phosphoamino acids (phosphoserine, phosphothreonine, and phosphotyrosine) by thin-layer electrophoresis or chromatography researchgate.netscholaris.canih.gov. This allows researchers to determine which types of amino acids on c-MPL are phosphorylated, both constitutively and in response to TPO stimulation researchgate.netnih.gov. Studies using phosphoamino acid analysis have shown that serine residues of c-MPL are constitutively phosphorylated, and these levels increase upon TPO exposure researchgate.netnih.gov.
Phosphopeptide mapping involves digesting the phosphorylated protein with proteases and separating the resulting phosphopeptides by two-dimensional techniques, such as electrophoresis followed by chromatography on thin-layer cellulose (B213188) plates nih.gov. This generates a unique "map" of phosphopeptides, and changes in this map upon stimulation can indicate which sites are phosphorylated. Further analysis of individual phosphopeptides can help identify the precise phosphorylation sites nih.gov. These techniques are crucial for a detailed understanding of how phosphorylation regulates c-MPL function and signaling.
Electrophoretic Mobility Shift Assay (EMSA) for STAT Activation
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is used to detect the activation of Signal Transducers and Activators of Transcription (STAT) proteins, which are key downstream effectors of c-MPL signaling. Upon activation, STAT proteins become phosphorylated, dimerize, and translocate to the nucleus to bind to specific DNA sequences and regulate gene expression.
EMSA involves incubating nuclear or whole-cell protein lysates with a radioactively or fluorescently labeled double-stranded oligonucleotide probe containing the specific DNA binding sequence for the STAT protein of interest (e.g., for STAT3 or STAT5) plos.org. If activated STAT proteins are present in the lysate, they will bind to the probe, forming a protein-DNA complex that migrates slower than the free probe during non-denaturing gel electrophoresis, resulting in a "shift" in mobility plos.org. The intensity of the shifted band is indicative of the level of activated STAT protein. EMSA has been used to demonstrate the activation of STAT3 and STAT5 in response to TPO stimulation in cells expressing c-MPL plos.orgnih.gov. Specificity of STAT activation in EMSA can be shown by supershift assays using antibodies against specific STAT proteins uni-hannover.de.
Receptor Internalization and Degradation Assays
Assays for receptor internalization and degradation are essential for understanding the mechanisms that regulate the availability of c-MPL on the cell surface and the termination of TPO signaling. These assays often involve tracking the fate of the receptor after ligand binding.
Methods for studying internalization include using flow cytometry to measure the decrease in surface receptor levels over time nih.gov. Biochemical approaches can involve stimulating cells with labeled ligand or using antibodies against the extracellular domain of c-MPL and monitoring the disappearance of the surface pool nih.govnih.gov. Studies have shown that TPO-stimulated c-MPL undergoes rapid, clathrin-dependent endocytosis nih.govescholarship.org. Adaptor protein 2 (AP2) has been found to play a role in mediating c-MPL internalization, interacting with YRRL motifs in the intracellular domain nih.govnih.govescholarship.org.
Receptor degradation can be assessed by monitoring the decrease in total cellular this compound levels over time using Western blotting nih.gov. Inhibition of specific degradation pathways, such as the lysosomal or proteasomal pathways, can help determine their contribution to c-MPL degradation nih.govbiorxiv.orgresearchgate.net. Research indicates that after TPO stimulation, c-MPL is degraded by both the lysosomal and proteasomal pathways and is rapidly ubiquitinated nih.govbiorxiv.orgresearchgate.net. Ubiquitination of c-MPL on intracellular lysine residues has been shown to be important for its degradation nih.gov. The E3 ubiquitin ligase c-Cbl is involved in the ubiquitination and degradation of c-MPL nih.govresearchgate.net.
Ligand Binding and Affinity Studies
Ligand binding and affinity studies are fundamental to understanding the interaction between c-MPL and its ligands, such as thrombopoietin and small molecule agonists. These studies quantify the strength and specificity of these interactions, providing insights into receptor activation and downstream signaling.
Radioligand binding assays have been employed to characterize the binding characteristics of c-MPL. For instance, equilibrium binding experiments using 125I-labeled TPO with normal human platelets have shown a single class of high-affinity receptors. nih.govashpublications.org These studies determined a dissociation constant (Kd) in the picomolar range, indicating a strong affinity between TPO and its receptor on platelets. nih.govashpublications.org The number of Mpl receptors per platelet was estimated to be relatively low, typically ranging from 20 to 40 receptors per platelet. ashpublications.org Affinity cross-linking experiments with 125I-TPO have also been used to determine the molecular weight of the Mpl receptor on platelets, estimated to be approximately 98 kD. nih.govashpublications.org
Affinity biosensors, such as resonance mirror biosensor techniques, have been utilized to visualize the specific affinity between the extracellular portion of MPL and thrombopoietin in vitro. researchgate.net This approach allows for real-time monitoring of binding events and the determination of kinetic parameters.
The yeast two-hybrid system has been adapted to study interactions involving c-MPL, particularly the interaction between human thrombopoietin and different deletion constructs of the MPL receptor. researchgate.net This system has revealed that the extracellular subunit 1 of MPL serves as the ligand binding site, and the N-terminal domain of thrombopoietin alone is sufficient for this binding. researchgate.net The yeast two-hybrid system has also been used to investigate the aggregation of the intracellular domain of c-MPL in the context of TPO signal transduction, demonstrating in vivo interaction of the intracellular domain with itself. nih.gov Furthermore, this system has been used to screen for proteins that interact with the intracellular domain of c-MPL, identifying potential binding partners such as vimentin, suggesting a role for cytoskeletal proteins in TPO signal transduction. nih.gov
Data from Ligand Binding Studies:
| Method | Ligand | Sample Source | Key Finding | Value (Kd or MW) | Citation |
| Radioligand Binding | 125I-TPO | Human Platelets | High-affinity receptor | Kd: 190 pmol/L | nih.gov |
| Radioligand Binding | 125I-TPO | Human Platelets | Receptor number per platelet | 20-40 | ashpublications.org |
| Affinity Cross-linking | 125I-TPO | Human Platelets | Molecular weight of Mpl receptor | ~98 kD | nih.govashpublications.org |
| Yeast Two-Hybrid | hTPO/MPL Deletion Constructs | Yeast | MPL extracellular subunit 1 is binding site | N/A | researchgate.net |
| Yeast Two-Hybrid | MPL Intracellular Domain | Yeast | Intracellular domain self-interaction | N/A | nih.gov |
| Yeast Two-Hybrid | c-Mpl Intracellular Domain | Human Placenta cDNA Library | Interaction with vimentin | N/A | nih.gov |
Advanced Imaging and Structural Techniques
Advanced imaging and structural techniques are essential for visualizing the three-dimensional architecture of the this compound and its complexes, providing a basis for understanding its function at a molecular level.
X-ray Crystallography
While obtaining experimental structures for the full-length c-MPL receptor has been challenging, X-ray crystallography has been applied to study components of the TPO-c-MPL system. The crystal structure of the receptor-binding domain of human TPO (hTPO163) complexed with a neutralizing Fab fragment has been determined to a 2.5-Å resolution. pnas.org This structure revealed that the backbone of hTPO163 adopts an antiparallel four-helix bundle fold. pnas.org This technique has provided insights into the interaction interface between TPO and an antibody fragment that blocks receptor binding.
More recently, cryo-electron microscopy (cryo-EM) has provided structural information on the extracellular TPO-MPL receptor signaling complex at a resolution of 3.4 Å. nih.govrcsb.orgresearchgate.net This structure revealed how TPO binds to the extracellular domain of MPL via two sequential sites, a high- and a low-affinity interface, which together induce MPL dimerization and lead to an active conformation. researchgate.netashpublications.org
In Silico and Computational Approaches
In silico and computational approaches play a vital role in complementing experimental studies of c-MPL by providing predictive models, simulating dynamic behavior, and analyzing complex biological data.
Protein Structure Prediction and Modeling
Computational methods are extensively used for protein structure prediction and modeling of c-MPL, especially given the historical lack of high-resolution experimental structures for the full receptor. plos.orgnih.gov Transmembrane (TM) domain prediction servers, such as HMMTOP and TMHMM, have been used to predict the boundaries of the MPL transmembrane domain. plos.orgnih.gov Homology modeling and ab initio protein structure prediction techniques, like Rosetta, have been employed to build structural models of wild-type and mutant forms of MPL, including the intracellular domain. plos.orgnih.gov These models help in visualizing the potential three-dimensional arrangement of different c-MPL domains and how mutations might affect these structures. For example, computational modeling has been used to simulate the structural changes caused by missense single nucleotide polymorphisms (SNPs) in the MPL gene, predicting conformational shifts that could be linked to diseases associated with platelet reproduction. biorxiv.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the dynamic behavior of biological molecules over time, providing insights into conformational changes, protein-ligand interactions, and membrane protein dynamics. Full-scale molecular dynamics simulations have been performed on the wild-type and clinically observed mutants of the MPL transmembrane protein to explore the mechanisms of MPL activation. plos.orgnih.govnih.gov These simulations have suggested that residues like S505 and W515 are crucial for maintaining the correct position of the transmembrane domain within the membrane. plos.orgnih.govnih.gov Mutations at these positions can lead to movement of the transmembrane domain, altering the conformation of the adjacent intracellular domain and potentially causing constitutive activation of JAK2. plos.orgnih.govnih.gov MD simulations have also suggested that changes in tilt and rotational (azimuthal) angles along the membrane axis within the TM region can significantly alter the intracellular domain conformation, highlighting the importance of these dynamic changes in signaling activation. plos.orgnih.govnih.gov
Molecular dynamics simulations have also been used in conjunction with cryo-EM structures to model the full-length human MPL-TPO complex. ashpublications.org These simulations have revealed unexpected MPL-MPL intramolecular interactions induced by TPO binding that appear to stabilize the dimer and facilitate efficient signaling. ashpublications.org Computational approaches, including molecular docking and MD simulations, are also utilized in the discovery and characterization of novel TPO mimetics. frontiersin.org
Data from Computational Studies:
| Method | Focus | Key Finding | Citation |
| TM Domain Prediction (HMMTOP, TMHMM) | MPL Transmembrane Domain Boundaries | Predicted residues 490-513 (HMMTOP) or 490-512 (TMHMM) form the TM domain. | plos.orgnih.gov |
| Homology Modeling, Ab Initio Prediction | Wild-type and Mutant MPL Structure | Generation of structural models for different MPL domains. | plos.orgnih.gov |
| Structure Simulation (Phyre v2.0) | Missense SNPs and Conformational Change | Predicted conformational shifts due to SNPs like T374A, suggesting potential impact on dimerization/activation. | biorxiv.org |
| Molecular Dynamics Simulations | MPL Transmembrane Domain Dynamics | S505 and W515 important for TM domain position; mutations alter conformation and may cause activation. | plos.orgnih.govnih.gov |
| Molecular Dynamics Simulations | TM Region Conformational Changes | Mutations can induce changes in tilt and azimuthal angles, affecting intracellular domain conformation. | plos.orgnih.govnih.gov |
| Molecular Dynamics Simulations | Full-length hMPL-TPO Complex | TPO binding induces intramolecular MPL-MPL interactions stabilizing the dimer. | ashpublications.org |
Bioinformatics for Variant Analysis and Pathogenicity Prediction (e.g., nsSNPs)
Bioinformatics tools and computational approaches are extensively used to analyze variants in the MPL gene, particularly non-synonymous single nucleotide polymorphisms (nsSNPs), and predict their potential impact on this compound structure, function, and pathogenicity. mdpi.comscispace.comresearchgate.netresearchgate.netresearchgate.net These methods provide valuable insights into the molecular consequences of genetic alterations and can help identify variants likely to be associated with hematological disorders. mdpi.comresearchgate.netresearchgate.netresearchgate.net
A comprehensive suite of bioinformatics tools is typically employed for this type of analysis. These tools assess various aspects of nsSNPs, including their evolutionary conservation, predicted effects on protein stability, potential impact on post-translational modification sites, and influence on protein-protein interactions. mdpi.comresearchgate.net Commonly used prediction algorithms include SIFT, PolyPhen-2, PROVEAN, SNAP2, Condel, PhD-SNP, I-Mutant, MutPred, and CScape. mdpi.comscispace.comresearchgate.netresearchgate.netresearchgate.netbiorxiv.org These tools utilize different algorithms and datasets to predict the likelihood of a variant being deleterious or benign. scispace.comresearchgate.netbiorxiv.orgnih.gov
Studies have analyzed hundreds of nsSNPs within the MPL gene using these bioinformatics pipelines. For instance, one study analyzed 635 nsSNPs and identified a subset predicted to be significantly pathogenic by tools like PredictSNP. mdpi.comresearchgate.netresearchgate.net These pathogenic variants were often located within critical functional domains of the MPL protein, including the non-cytoplasmic, transmembrane, and cytoplasmic domains. mdpi.comresearchgate.net High conservation scores for some of these nsSNPs further suggest a potential impact on protein structure and function. mdpi.comresearchgate.net
Predictions regarding protein stability are also a key aspect of bioinformatics analysis. Tools like I-Mutant2.0 and MUpro are used to assess whether an amino acid substitution is likely to increase or decrease protein stability. mdpi.comresearchgate.netresearchgate.net Several nsSNPs have been predicted to compromise MPL protein stability. mdpi.comresearchgate.net
Furthermore, bioinformatics can predict the potential molecular repercussions of amino acid substitutions, such as alterations in physicochemical properties or disruption of vital protein-protein interactions crucial for hematological functions. mdpi.comresearchgate.net Tools like MutPred2 are used to gauge the likelihood of amino acid replacements leading to a loss or gain of specific phenotypic effects on proteins. mdpi.comresearchgate.net
While bioinformatics tools are powerful for initial screening and prioritization of variants, it is important to note that they have limitations, and experimental validation is often necessary to confirm pathogenicity. mdpi.com However, these in silico predictions provide valuable information for selecting target SNPs for further investigation in genetic association studies and can help in identifying potential biomarkers or therapeutic targets for hematological diseases. researchgate.netresearchgate.net
The following table summarizes some of the bioinformatics tools used for MPL variant analysis and pathogenicity prediction:
| Bioinformatics Tool | Primary Function(s) |
| SIFT | Predicts whether an amino acid substitution affects protein function based on sequence homology and the physico-chemical properties of amino acids. scispace.comresearchgate.netbiorxiv.orgensembl.org |
| PolyPhen-2 | Predicts the possible impact of an amino acid substitution on the structure and function of a human protein using a sequence-based and a structure-based approach. scispace.comresearchgate.netbiorxiv.orgnih.govensembl.org |
| PROVEAN | Predicts whether an amino acid substitution or in-frame indel will affect protein function. researchgate.netbiorxiv.orgnih.gov |
| SNAP2 | Predicts the functional effects of single amino acid substitutions. researchgate.netbiorxiv.org |
| Condel | Scores variants by combining the outputs of multiple prediction tools. researchgate.netbiorxiv.org |
| PhD-SNP | Predicts if a single point protein mutation is disease-related or a neutral polymorphism. scispace.comresearchgate.netbiorxiv.org |
| I-Mutant | Predicts protein stability changes upon single-site mutation. scispace.comresearchgate.netresearchgate.net |
| MutPred | Predicts the molecular consequences of mutations, including effects on post-translational modifications and protein-protein interactions. mdpi.comresearchgate.netresearchgate.netresearcher.life |
| CScape | Predicts the pathogenicity of genetic variants, including somatic variants. mdpi.comresearchgate.net |
| PredictSNP | An ensemble method that combines predictions from multiple tools. mdpi.comresearchgate.netresearchgate.net |
| InterPro | Classifies proteins into families and predicts domains and functional sites. mdpi.comresearchgate.netresearchgate.net |
| ConSurf | Estimates the evolutionary conservation of amino acid positions in proteins. mdpi.comresearchgate.netresearchgate.netresearcher.life |
| STRING | Predicts protein-protein interactions. mdpi.comresearchgate.netresearchgate.netresearcher.life |
| RegulomeDB | Annotates regulatory elements in the genome. mdpi.comresearchgate.net |
| Project HOPE | Analyzes the structural effects of mutations. mdpi.comscispace.comresearchgate.netresearchgate.netresearcher.life |
Mathematical Modeling of Signaling Dynamics
Mathematical modeling plays a significant role in understanding the complex dynamics of c-MPL signaling and its impact on hematopoiesis. These models can simulate the interactions between TPO, c-MPL, and downstream signaling molecules, providing quantitative insights into the regulatory mechanisms governing cell proliferation, differentiation, and platelet production. semanticscholar.orgbiorxiv.orgresearchgate.netresearchgate.net
Different types of mathematical models are employed depending on the specific research question. Some models focus on the dynamics of platelet turnover, considering factors like TPO concentration, megakaryocyte production, and platelet lifespan. biorxiv.orgresearchgate.netphysiology.org These models can help elucidate the mechanisms underlying thrombocytopenia or thrombocytosis and predict the effects of therapeutic interventions. biorxiv.orgresearchgate.netphysiology.org
Other models delve into the intracellular signaling events triggered by TPO-MPL binding. These models can explore the dynamics of JAK2 activation, STAT phosphorylation, and the activation of other pathways like PI3K and MAPK. semanticscholar.orgresearchgate.net By representing these interactions mathematically, researchers can simulate the temporal evolution of signaling responses and identify key regulatory nodes.
Computational modeling techniques, such as molecular dynamics (MD) simulations, are also used to study the structural dynamics of the this compound and the impact of mutations at the atomic level. plos.orgnih.gov These simulations can provide insights into how mutations in specific domains, such as the transmembrane domain, affect receptor conformation and potentially lead to constitutive activation of downstream kinases like JAK2. plos.orgnih.gov For example, MD simulations have suggested that mutations at positions like S505 and W515 within the transmembrane domain can alter the tilt and rotation of the transmembrane helix, leading to conformational changes in the intracellular domain that may activate JAK2. plos.orgnih.gov
Mathematical models can also be used to analyze the effects of different dosing regimens of therapeutic agents that target the TPO-MPL pathway. nih.govnih.govfrontiersin.org By simulating the pharmacokinetics and pharmacodynamics of these agents, models can help optimize treatment strategies and predict patient responses. researchgate.netnih.govnih.gov
Research findings from mathematical modeling studies have provided quantitative support for various aspects of c-MPL signaling. For instance, models of megakaryopoiesis in Mpl-deficient or continuously TPO-stimulated mice have helped identify parameters that are crucial for maintaining normal platelet production and those that are altered in disease states. biorxiv.orgresearchgate.net These models can point to potential unknown control mechanisms within the hematopoietic system. biorxiv.orgresearchgate.net
The integration of experimental data with mathematical modeling is a powerful approach to gain a deeper understanding of c-MPL biology. By fitting model parameters to experimental measurements, researchers can validate their models and make quantitative predictions about system behavior under different conditions. biorxiv.orgphysiology.org
Here is a table summarizing some aspects explored through mathematical modeling of c-MPL signaling:
| Aspect Modeled | Key Components/Pathways Involved | Potential Insights Gained |
| Platelet Turnover | TPO concentration, Megakaryocyte production, Platelet lifespan | Mechanisms of thrombocytopenia/thrombocytosis, Effects of therapeutic interventions. biorxiv.orgresearchgate.netresearchgate.netphysiology.org |
| Intracellular Signaling Dynamics | TPO-MPL binding, Receptor dimerization, JAK2 activation, STAT phosphorylation, PI3K, MAPK | Temporal evolution of signaling responses, Identification of key regulatory nodes. semanticscholar.orgresearchgate.net |
| Structural Dynamics of c-MPL (using MD simulations) | Transmembrane domain, Intracellular domain, JAK2 interaction | Impact of mutations on receptor conformation and activation. plos.orgnih.gov |
| Hematopoietic Stem Cell Dynamics | TPO-MPL signaling in HSCs, Proliferation, Differentiation | Role of c-MPL in HSC maintenance and expansion. biorxiv.orgresearchgate.net |
| Pharmacokinetics/Pharmacodynamics of Therapeutics | Drug concentration, Receptor binding, Downstream effects | Optimization of dosing regimens, Prediction of treatment responses. researchgate.netnih.govnih.govfrontiersin.org |
Q & A
Q. How to adapt c-MPL research tools (e.g., B-hc-MPL MC38 cells) for cancer immunotherapy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
